吡咯喹啉

描述

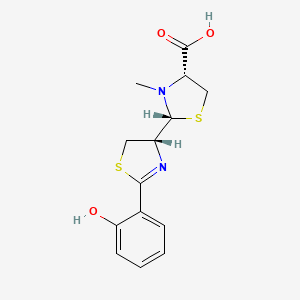

Pyochelin is a siderophore produced by Pseudomonas aeruginosa and Burkholderia cepacia. It is involved in iron transport and acquisition, playing a crucial role in the microbial metabolism and virulence of these bacteria. The compound is characterized by its hydroxyphenylthiazolinylthiazolidine structure.

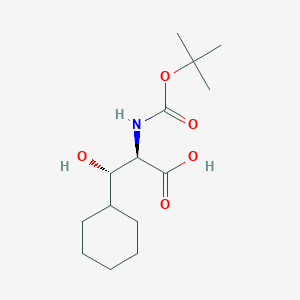

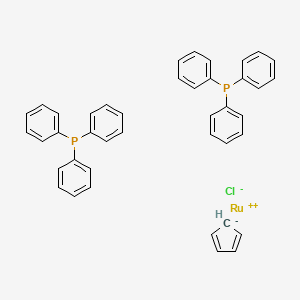

Synthesis Analysis

A significantly improved stereocontrolled synthesis of Pyochelin has been described, highlighting a key molecule preparation process involving the reduction of 2′-(2-hydroxyphenyl)-2′-thiazoline-4′-(N-methoxy, N-methyl) carboxamide with lithium aluminium hydride, followed by coupling with (R)-N-methylcysteine, reducing epimerization at the C-4′ center (Zamri & Abdallah, 2000). Additionally, fluorescent probes based on the Pyochelin siderophore scaffold have been synthesized for biological studies, showing increased fluorescence in aqueous media in the presence of iron(III) (Noël et al., 2011).

科学研究应用

在铜绿假单胞菌致病中的作用

吡咯喹啉是铜绿假单胞菌产生的铁载体 {svg_1}. 这种细菌会导致多种感染,包括急性感染和慢性感染,主要发生在免疫力低下者和囊性纤维化患者中 {svg_2}. 吡咯喹啉在该细菌的致病机制中起着至关重要的作用 {svg_3}.

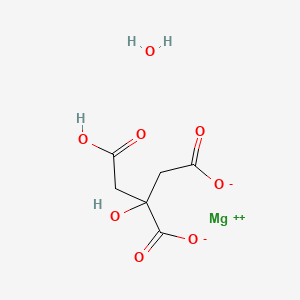

金属离子螯合

吡咯喹啉是一种金属载体,它可以螯合金属离子 {svg_4}. 它使细菌能够在金属缺乏的宿主条件下生存 {svg_5}. 吡咯喹啉对铁的亲和力低于铜绿假单胞菌产生的另一种铁载体 - 吡咯嗪,但仍然很重要 {svg_6}.

生物合成过程

参与吡咯喹啉形成的基因在两个操纵子中组织,即pchDCBA和pchEFGHI {svg_7}. 吡咯喹啉生物合成需要三个NRPS模块 {svg_8}.

在炎症反应中的作用

吡咯喹啉的产生可能在慢性感染(如囊性纤维化肺部)中导致组织损伤的持续性炎症反应中发挥作用 {svg_9}.

与其他金属的相互作用

除了铁之外,吡咯喹啉还可以强烈地螯合二价金属,如Zn(II)和Cu(II),主要形成1:2(M 2+ /Pch)配合物 {svg_10}.

在细菌竞争中的作用

吡咯喹啉的甲基化消除了吡咯喹啉的铁载体活性,并显着降低了吡咯喹啉介导的S. aureus {svg_11}细胞内ROS的产生。在小鼠伤口共感染模型中,一个不能甲基化吡咯喹啉的S. aureus突变体与它的亲本菌株相比,适应性明显降低 {svg_12}.

作用机制

Target of Action

Pyochelin, also known as Pyochelin I, is a siderophore produced by Pseudomonas aeruginosa, a common Gram-negative bacterium . The primary targets of Pyochelin are metal ions, specifically iron (Fe^3+), but it can also chelate other metals such as zinc (Zn^2+), nickel (Ni^2+), and cobalt (Co^2+) . These metal ions are essential for various biological processes within the bacterial cells .

Mode of Action

Pyochelin interacts with its targets by chelating or binding to them, facilitating their uptake into the bacterial cells . It has a moderate but significantly higher affinity for Fe^3+ than previously reported . Pyochelin also strongly chelates divalent metals such as Zn^2+ and Cu^2+, forming predominantly 1:2 (M^2+/Pyochelin) complexes . The formation of the ferric Pyochelin complexes proceeds through a dissociative ligand interchange mechanism involving two protonated species of Pyochelin and the Fe(OH)^2+ species of Fe^3+ .

Biochemical Pathways

Pyochelin affects the iron absorption pathways in Pseudomonas aeruginosa. It shares inner membrane transporters such as FptX, PchHI, and FepBCDG with another molecule, Pseudomonas Quinolone Signal (PQS), to mediate iron uptake . . Furthermore, PQS and Pyochelin-mediated signaling operate to a large extent via these inner membrane transporters .

Pharmacokinetics

It is known that pyochelin facilitates the absorption of iron and other metal ions into bacterial cells

Result of Action

The molecular and cellular effects of Pyochelin’s action primarily involve the regulation of metal ion homeostasis within the bacterial cells . By chelating metal ions and facilitating their uptake, Pyochelin plays a crucial role in ensuring the availability of these essential ions for various biological processes . Moreover, Pyochelin can cause cell death by enhancing the production of intracellular reactive oxygen species (ROS) over time .

Action Environment

Environmental factors can influence the production and action of Pyochelin. For instance, the synthesis of Pyochelin is regulated by quorum sensing (QS), a process that allows bacteria to coordinate their behavior based on population density . Additionally, environmental factors can affect the production of Pyochelin

未来方向

属性

IUPAC Name |

(2R,4R)-2-[(4R)-2-(2-hydroxyphenyl)-4,5-dihydro-1,3-thiazol-4-yl]-3-methyl-1,3-thiazolidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O3S2/c1-16-10(14(18)19)7-21-13(16)9-6-20-12(15-9)8-4-2-3-5-11(8)17/h2-5,9-10,13,17H,6-7H2,1H3,(H,18,19)/t9-,10+,13-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYBZAGXTZXPYND-GBIKHYSHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(CSC1C2CSC(=N2)C3=CC=CC=C3O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1[C@@H](CS[C@@H]1[C@H]2CSC(=N2)C3=CC=CC=C3O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601318690 | |

| Record name | Pyochelin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601318690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

79236-62-7, 69772-54-9 | |

| Record name | Pyochelin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=79236-62-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyochelin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069772549 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyochelin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601318690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![endo-8-Azabicyclo[3.2.1]octan-3-yl 2-hydroxy-2,2-diphenylacetate hydrochloride](/img/structure/B1142047.png)